molecular formula C16H10BrN7O2 B5847938 4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No.: B5847938
M. Wt: 412.20 g/mol
InChI Key: OXQVHHVMVKEYOM-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as NBATIH, is a novel compound that has been gaining attention in the scientific research community due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but it is believed to work through multiple pathways. One of the main pathways is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a pathway that is often overactivated in cancer cells. This compound has also been found to inhibit the NF-κB signaling pathway, which is a pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. It has been found to have antioxidant properties, which can help to reduce oxidative stress in cells. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been found to have a low toxicity profile, which makes it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is its low toxicity profile, which makes it a promising compound for further research. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone research. One direction is to further explore its potential applications in cancer treatment and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to make it more suitable for use in lab experiments. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is synthesized through a specific method that involves the reaction of 4-nitrobenzaldehyde with 8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified through various methods to obtain pure this compound.

Scientific Research Applications

4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been found to have potential applications in various scientific research areas. One of the main areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent the death of neurons.

Properties

IUPAC Name

8-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN7O2/c17-10-3-6-13-12(7-10)14-15(19-13)20-16(23-21-14)22-18-8-9-1-4-11(5-2-9)24(25)26/h1-8H,(H2,19,20,22,23)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQVHHVMVKEYOM-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.